Cas no 27070-61-7 (1,1,2,2,3,3-Hexafluoropropane)

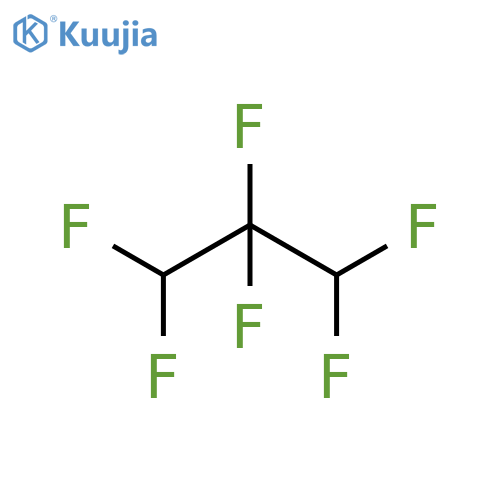

1,1,2,2,3,3-Hexafluoropropane structure

商品名:1,1,2,2,3,3-Hexafluoropropane

1,1,2,2,3,3-Hexafluoropropane 化学的及び物理的性質

名前と識別子

-

- Propane, hexafluoro-

- 1,1,2,2,3,3-Hexafluoropropane

- 1H,3H-Hexafluoropropane

- 27070-61-7

- 680-00-2

- ZXVZGGVDYOBILI-UHFFFAOYSA-N

- 1,1,2,2,3,3-hexakis(fluoranyl)propane

- AKOS006229997

- MFCD02093293

- Propane, 1,1,2,2,3,3-hexafluoro-

- SCHEMBL178331

- A818905

- DTXSID90987417

- 1,2,3,3-hexafluoropropane

-

- MDL: MFCD02093293

- インチ: InChI=1S/C3H2F6/c4-1(5)3(8,9)2(6)7/h1-2H

- InChIKey: ZXVZGGVDYOBILI-UHFFFAOYSA-N

- ほほえんだ: C(F)(F)C(F)(F)C(F)F

計算された属性

- せいみつぶんしりょう: 152.00600

- どういたいしつりょう: 152.006

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 76.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.371

- ふってん: 5°C

- フラッシュポイント: °C

- 屈折率: 1.237

- PSA: 0.00000

- LogP: 2.15190

1,1,2,2,3,3-Hexafluoropropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC5581-5g |

1H,3H-Hexafluoropropane |

27070-61-7 | 97% | 5g |

£328.00 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-259083-5 g |

1H,3H-Hexafluoropropane, |

27070-61-7 | 5g |

¥2,121.00 | 2023-07-11 | ||

| abcr | AB147894-25 g |

1,1,2,2,3,3-Hexafluoropropane, 97%; . |

27070-61-7 | 97% | 25 g |

€987.50 | 2023-07-20 | |

| abcr | AB147894-5 g |

1,1,2,2,3,3-Hexafluoropropane, 97%; . |

27070-61-7 | 97% | 5 g |

€387.50 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-259083-5g |

1H,3H-Hexafluoropropane, |

27070-61-7 | 5g |

¥2121.00 | 2023-09-05 | ||

| Apollo Scientific | PC5581-100g |

1H,3H-Hexafluoropropane |

27070-61-7 | 97% | 100g |

£2276.00 | 2025-02-21 | |

| Apollo Scientific | PC5581-25g |

1H,3H-Hexafluoropropane |

27070-61-7 | 97% | 25g |

£802.00 | 2025-02-21 |

1,1,2,2,3,3-Hexafluoropropane 関連文献

-

Zhenxing Wang,Zhenhua Sun,Juan Li,Ying Shi,Chengguo Sun,Baigang An,Hui-Ming Cheng,Feng Li Chem. Soc. Rev. 2021 50 3178

-

Tomoyuki Mochida,Ryo Sumitani,Tomoaki Yamazoe Phys. Chem. Chem. Phys. 2020 22 25803

-

Jun Pu,Chenglin Zhong,Jiahao Liu,Zhenghua Wang,Dongliang Chao Energy Environ. Sci. 2021 14 3872

-

4. The kinetics of the gas-phase thermal decomposition of chlorodifluoromethaneG. R. Barnes,R. A. Cox,R. F. Simmons J. Chem. Soc. B 1971 1176

-

5. The kinetics of the gas-phase thermal decomposition of bromodifluoromethaneR. A. Cox,R. F. Simmons J. Chem. Soc. B 1971 1625

27070-61-7 (1,1,2,2,3,3-Hexafluoropropane) 関連製品

- 431-89-0(1,1,1,2,3,3,3-Heptafluoropropane)

- 2252-84-8(Propane,1,1,1,2,2,3,3-heptafluoro-)

- 431-31-2(Propane,1,1,1,2,3-pentafluoro-)

- 1814-88-6(Propane,1,1,1,2,2-pentafluoro-)

- 677-56-5(HFC-236cb)

- 460-73-1(1,1,1,3,3-Pentafluoropropane)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27070-61-7)1,1,2,2,3,3-Hexafluoropropane

清らかである:99%/99%

はかる:5g/25g

価格 ($):259.0/646.0